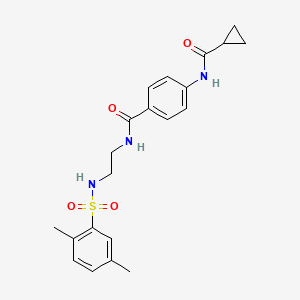
4-(cyclopropanecarboxamido)-N-(2-(2,5-dimethylphenylsulfonamido)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(cyclopropanecarboxamido)-N-(2-(2,5-dimethylphenylsulfonamido)ethyl)benzamide, also known as CPB, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPB belongs to the class of benzamide compounds and is structurally similar to other benzamide derivatives that have shown promising results in treating various diseases. In
Mécanisme D'action
The mechanism of action of 4-(cyclopropanecarboxamido)-N-(2-(2,5-dimethylphenylsulfonamido)ethyl)benzamide is not fully understood. However, it is believed to work by inhibiting specific enzymes and signaling pathways that are involved in cell growth, inflammation, and oxidative stress. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell growth. It has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a signaling pathway that is involved in inflammation and cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes that play a role in cell death. This compound has also been shown to reduce oxidative stress and inflammation in the brain by inhibiting the production of reactive oxygen species (ROS) and pro-inflammatory cytokines. Additionally, this compound has been shown to reduce the expression of genes that are involved in cell growth and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-(cyclopropanecarboxamido)-N-(2-(2,5-dimethylphenylsulfonamido)ethyl)benzamide in lab experiments is its potential therapeutic applications. This compound has shown promising results in treating various diseases, which makes it an attractive compound for further research. Additionally, this compound is a synthetic compound, which means that it can be easily synthesized in large quantities for lab experiments.
One of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to have toxic effects on some cell types, which may limit its use in certain experiments. Additionally, this compound has not been extensively studied in humans, which means that its safety and efficacy in humans are not fully understood.
Orientations Futures
There are several future directions for 4-(cyclopropanecarboxamido)-N-(2-(2,5-dimethylphenylsulfonamido)ethyl)benzamide research. One potential direction is to further explore its potential therapeutic applications in cancer treatment, neurodegenerative diseases, and inflammation. Another potential direction is to study its mechanism of action in more detail to better understand how it works at the molecular level. Additionally, future research could focus on developing new derivatives of this compound that have improved efficacy and reduced toxicity.
Méthodes De Synthèse
The synthesis of 4-(cyclopropanecarboxamido)-N-(2-(2,5-dimethylphenylsulfonamido)ethyl)benzamide involves several steps that require specialized equipment and expertise. The first step involves the reaction of cyclopropanecarboxylic acid with thionyl chloride to form cyclopropanecarbonyl chloride. The second step involves the reaction of cyclopropanecarbonyl chloride with 4-aminobenzamide to form 4-(cyclopropanecarboxamido)benzamide. The final step involves the reaction of 4-(cyclopropanecarboxamido)benzamide with 2-(2,5-dimethylphenylsulfonamido)ethylamine to form this compound.
Applications De Recherche Scientifique
4-(cyclopropanecarboxamido)-N-(2-(2,5-dimethylphenylsulfonamido)ethyl)benzamide has shown promising results in various scientific research studies. It has been studied for its potential therapeutic applications in cancer treatment, neurodegenerative diseases, and inflammation. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
4-(cyclopropanecarbonylamino)-N-[2-[(2,5-dimethylphenyl)sulfonylamino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c1-14-3-4-15(2)19(13-14)29(27,28)23-12-11-22-20(25)16-7-9-18(10-8-16)24-21(26)17-5-6-17/h3-4,7-10,13,17,23H,5-6,11-12H2,1-2H3,(H,22,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXRQSCBBAAVFNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1'-(5-cyclopropylisoxazole-3-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2915658.png)

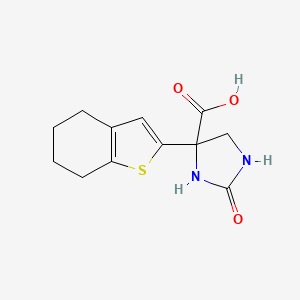
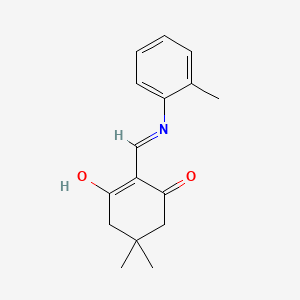
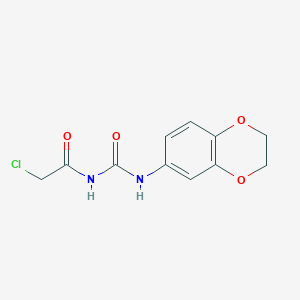
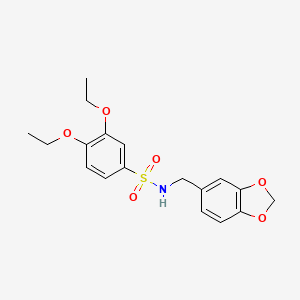
![2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2915668.png)


![(2-sulfanyl-1-{2-[3-(trifluoromethyl)phenoxy]ethyl}-1H-imidazol-5-yl)methanol](/img/structure/B2915672.png)
![(Z)-2-((5-methylfuran-2-yl)methylene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2915673.png)
![methyl N-[4-(2-aminoethyl)phenyl]carbamate hydrochloride](/img/structure/B2915675.png)
